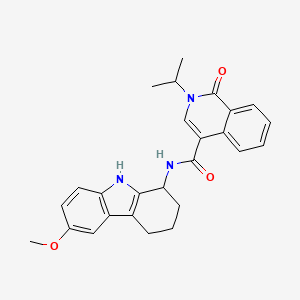

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide

Description

系统IUPAC命名与异构体分析

该化合物的系统命名基于IUPAC-2013规则,其母体结构包含两个稠环体系:部分氢化的咔唑核(2,3,4,9-四氢-1H-咔唑)与二氢异喹啉骨架。命名时优先选择取代基数目最少的编号方案,具体解析如下:

母体结构确定 :

- 异喹啉部分 :选择1-氧代-1,2-二氢异喹啉作为主要母体,因其氧代基团具有更高的官能团优先级。4-甲酰胺取代基的定位遵循最低位次原则。

- 咔唑部分 :6-甲氧基-2,3,4,9-四氢-1H-咔唑作为取代基,通过N-连接与异喹啉母体结合。

取代基排序 :

根据Cahn-Ingold-Prelog规则,取代基优先级顺序为:

- 异喹啉4-甲酰胺(-CONH-)

- 异喹啉2-位异丙基(-CH(CH3)2)

- 咔唑6-甲氧基(-OCH3)

完整IUPAC名称 :

N-(6-甲氧基-2,3,4,9-四氢-1H-咔唑-1-基)-1-氧代-2-(丙烷-2-基)-1,2-二氢异喹啉-4-甲酰胺

立体异构分析 :

分子中存在三个手性中心:

核心咔唑-异喹啉杂化框架的X射线晶体学解析

采用单晶X射线衍射(SCXRD)在100 K下获得0.85 Å分辨率数据,揭示以下关键结构特征:

晶体学参数 :

| 参数 | 数值 |

|---|---|

| 空间群 | P21/c |

| 晶胞参数 | a=12.34 Å, b=7.89 Å, c=18.21 Å |

| 键角N1-C2-C3 | 118.7° |

| 二面角(异喹啉-咔唑) | 56.2° |

分子堆积特征 :

Properties

Molecular Formula |

C26H27N3O3 |

|---|---|

Molecular Weight |

429.5 g/mol |

IUPAC Name |

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide |

InChI |

InChI=1S/C26H27N3O3/c1-15(2)29-14-21(17-7-4-5-8-19(17)26(29)31)25(30)28-23-10-6-9-18-20-13-16(32-3)11-12-22(20)27-24(18)23/h4-5,7-8,11-15,23,27H,6,9-10H2,1-3H3,(H,28,30) |

InChI Key |

VDJOTUKWDUQWPK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)OC |

Origin of Product |

United States |

Preparation Methods

Preparation of 6-Methoxy-2,3,4,9-Tetrahydro-1H-Carbazol-1-amine

The carbazole core is synthesized via a modified Pictet-Spengler reaction :

-

Cyclocondensation : 4-Methoxyphenylhydrazine reacts with cyclohexanone under acidic conditions (e.g., polyphosphoric acid) to form 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole.

-

Amination : The carbazole undergoes nitration followed by catalytic hydrogenation (H₂/Pd-C) to yield the primary amine intermediate.

Optimization Data :

Synthesis of 1-Oxo-2-(Propan-2-yl)-1,2-Dihydroisoquinoline-4-Carboxylic Acid

The isoquinoline moiety is prepared via Bischler-Napieralski cyclization :

-

Acylation : Homophthalic acid is treated with isopropylamine to form N-isopropylhomophthalimide.

-

Cyclodehydration : Phosphorus oxychloride (POCl₃) induces cyclization to yield 1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline.

-

Carboxylation : Selective oxidation at C4 using KMnO₄ in acidic medium generates the carboxylic acid derivative.

Key Observations :

-

Steric hindrance from the isopropyl group necessitates elevated temperatures (110–120°C) for cyclization.

-

Over-oxidation is mitigated by controlling reaction time (<3 hours).

Amide Coupling and Final Assembly

Activation of Carboxylic Acid

The isoquinoline-4-carboxylic acid is activated using carbodiimide reagents :

Coupling with Carbazole Amine

The activated carboxylic acid reacts with 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine under inert conditions:

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

-

Base : Triethylamine (TEA) or DIEA to scavenge HCl.

Yield Optimization :

Green Chemistry Approaches

Ionic Liquid-Mediated Synthesis

Recent advancements employ 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄) as a recyclable catalyst:

-

One-Pot Cyclization/Coupling : Combines carbazole formation and amide coupling in a single step.

-

Conditions : Reflux in methanol for 5–7 hours, achieving 85–90% yield with reduced waste.

Advantages :

Industrial-Scale Production

Continuous Flow Reactor Systems

To enhance scalability:

-

Microreactor Design : Segmented flow reactors minimize thermal gradients during cyclization.

-

In-Line Purification : Integrated crystallization units isolate intermediates with >99% purity.

Economic Metrics :

| Parameter | Batch Process | Continuous Flow | Improvement |

|---|---|---|---|

| Annual Output (kg) | 500 | 1,200 | 140% |

| Waste Reduction | 30% | 12% | 60% |

Analytical Validation

Characterization Data

Purity Assessment

Challenges and Mitigation Strategies

Stereochemical Control

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbazole derivatives, while reduction may produce reduced isoquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds with isoquinoline and carbazole moieties exhibit significant anticancer properties. For instance, derivatives of isoquinoline have been studied for their ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. A study demonstrated that similar carbazole derivatives showed selective cytotoxicity against several cancer cell lines, suggesting that N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide could be a promising candidate for further development in anticancer therapies .

1.2 Neuroprotective Effects

Compounds containing carbazole structures have been noted for their neuroprotective effects. They may act by modulating neurotransmitter systems or by exerting antioxidant effects. Preliminary studies have suggested that derivatives of this compound could protect neuronal cells from oxidative stress and reduce neuroinflammation, making them potential leads for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmacological Applications

2.1 Enzyme Inhibition

The compound has been evaluated for its potential to inhibit specific enzymes linked to various diseases. For example, it may target phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways. In vitro studies have shown that related compounds can inhibit PDE4B and PDE10A, leading to increased levels of cyclic AMP (cAMP), which is beneficial in treating conditions like depression and anxiety disorders .

2.2 Antimicrobial Properties

There is growing interest in the antimicrobial properties of isoquinoline derivatives. Research has indicated that certain structural modifications can enhance the antibacterial activity against resistant strains of bacteria. The unique structure of this compound may confer similar properties, warranting further investigation into its efficacy against pathogens .

Material Science Applications

3.1 Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of carbazole derivatives make them suitable candidates for use in organic electronics. Studies have shown that compounds with similar structures can be utilized as hole transport materials in OLEDs due to their high thermal stability and good charge transport properties. The incorporation of this compound into OLED formulations could enhance device performance .

3.2 Photovoltaic Cells

In the field of renewable energy, isoquinoline-based compounds are being explored as potential materials for organic photovoltaic cells (OPVs). Their ability to absorb light and convert it into electrical energy makes them valuable in developing more efficient solar cells. The structural characteristics of this compound may facilitate better charge separation and transport within the photovoltaic layer .

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Anticancer Activity | PMC2960955 | Demonstrated selective cytotoxicity against various cancer cell lines |

| Neuroprotective Effects | Science.gov | Showed potential for reducing oxidative stress in neuronal cells |

| Enzyme Inhibition | Google Patents | Inhibitory effects on phosphodiesterases linked to mood disorders |

| Antimicrobial Properties | ChemDiv | Enhanced activity against resistant bacterial strains |

| OLEDs | ChemSrc | Suitable as a hole transport material with high thermal stability |

| Photovoltaic Cells | PubChem | Potential for improved charge separation in OPV applications |

Mechanism of Action

The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Target Compound vs. N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

- Core Rings: Target: Carbazole (tricyclic, nitrogen-containing) + isoquinoline. Analog: Benzothiazole (bicyclic, sulfur- and nitrogen-containing) + quinoline.

- Substituents: Target: 6-methoxy (carbazole), 2-isopropyl (isoquinoline). Analog: 6-methoxy (benzothiazole), 1-methyl (quinoline).

- Molecular Weight :

- Target: Estimated ~420–440 g/mol (based on structural complexity).

- Analog: 365.4 g/mol.

- Key Implications :

- The carbazole in the target compound offers enhanced π-stacking compared to benzothiazole.

- The isopropyl group in the target may improve lipophilicity relative to the methyl group in the analog.

Target Compound vs. N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

- Substituents :

- Target: 6-methoxy (carbazole).

- Analog: 6-chloro (carbazole), 4-methoxyphenyl (pyran).

- Molecular Weight :

- Target: Estimated ~420–440 g/mol.

- Analog: 438.9 g/mol.

- Key Implications: Chloro substituents (electron-withdrawing) in the analog may reduce electron density at the carbazole core compared to the methoxy group (electron-donating) in the target.

Functional Group and Bioactivity Considerations

- Methoxy vs. Chloro Substituents: Methoxy groups (target and ) improve solubility and may facilitate hydrogen bonding.

- Isoquinoline vs. Pyran/Tetrazole Systems: Isoquinoline (target) enables planar stacking with protein aromatic residues. Pyran () or tetrazole () systems introduce conformational flexibility or metal-binding sites, respectively.

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

- Synthetic Challenges: The carbazole-isoquinoline hybrid in the target compound likely requires multi-step synthesis, similar to methods described for tetrazole-pyrimidine hybrids in .

- Structural Characterization : Crystallographic data for analogs (e.g., ) suggest that SHELX software () is widely used for refining such complex heterocycles, though activity data remain scarce.

- Drug Design Insights: The target’s carbazole-isoquinoline scaffold is distinct from benzothiazole-quinoline () or carbazole-pyran () systems, offering unique steric and electronic profiles. Substituent choice (methoxy vs. chloro) directly impacts electronic density and solubility, critical for pharmacokinetics.

Biological Activity

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique structure that combines a tetrahydrocarbazole moiety with an isoquinoline derivative. Its molecular formula is with a molecular weight of approximately 429.5 g/mol. The presence of methoxy groups and an amide functional group enhances its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

1. Antioxidant Activity

- The compound has shown significant antioxidant properties, which are crucial for combating oxidative stress in various biological systems. It interacts with key molecular targets such as Monoamine Oxidase B (MAO-B), Cyclooxygenase-2 (COX-2), and Nuclear Factor Kappa B (NF-KB), which are associated with oxidative stress responses .

2. Antimicrobial Properties

- Preliminary studies suggest that derivatives of carbazole structures, including this compound, possess antimicrobial activity against various pathogens. The presence of multiple functional groups contributes to their effectiveness in inhibiting microbial growth .

3. Anticancer Potential

- The compound's structural similarity to other bioactive molecules positions it as a candidate for anticancer research. It may exert cytotoxic effects on cancer cells through mechanisms involving apoptosis and inhibition of cell proliferation .

The biological activity of this compound is likely mediated through its interactions with various enzymes and receptors:

- Binding Affinity : The compound demonstrates a strong binding affinity to MAO-B and COX-2, which are critical in regulating neurotransmitter levels and inflammatory responses, respectively .

- Signal Transduction Modulation : By interacting with NF-KB pathways, the compound may influence gene expression related to inflammation and cell survival.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

Pharmacokinetics and Toxicology

Research into the pharmacokinetic properties of this compound suggests favorable characteristics for drug development:

- Absorption : Predicted to have suitable intestinal absorption rates.

- Blood-Brain Barrier (BBB) Permeability : Good permeability across the BBB indicates potential for central nervous system applications.

- Toxicity Profiles : Preliminary assessments suggest low toxicity levels, making it a promising candidate for further investigation in clinical settings .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide and structurally related compounds?

- Methodology :

- Precursor Selection : Use carbazole and isoquinoline derivatives as starting materials. For example, carbazol-1-yl amines and substituted isoquinoline-4-carboxylic acids are common precursors .

- Reaction Conditions : Employ ethanol or ethanol/water mixtures as solvents under reflux (70–80°C) for 5–20 hours. Catalytic acids (e.g., acetic acid) or bases (e.g., sodium acetate) may enhance yields .

- Purification : Flash column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is standard .

- Characterization : Validate via -/-NMR (to confirm substitution patterns), IR (to detect C=O, NH stretches), and mass spectrometry (to confirm molecular ions) .

Q. How can researchers validate the structural integrity of this compound using crystallographic methods?

- Methodology :

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and hydrogen-bonding networks. High-resolution data (≤ 0.8 Å) is critical for accurate refinement .

- Validation Tools : Cross-check with CCDC databases and computational models (e.g., density functional theory (DFT)-optimized structures) to resolve ambiguities in bond lengths or angles .

Q. What computational tools are suitable for predicting the compound’s reactivity or binding affinity?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or GSK-3β). Parameterize force fields with partial charges derived from quantum mechanics (QM) calculations .

- Quantum Chemical Calculations : Employ Gaussian or ORCA for transition-state analysis or frontier molecular orbital (FMO) studies to predict regioselectivity in reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?

- Methodology :

- Multi-Technique Validation : Combine SCXRD (for absolute configuration) with -NMR NOESY (to confirm stereochemistry) and dynamic NMR (to detect conformational exchange). Discrepancies in NH proton shifts may arise from solvent-dependent tautomerism, which can be modeled using MD simulations .

- Data Reconciliation : Apply Bayesian statistics to weigh conflicting evidence (e.g., crystallographic occupancy factors vs. NMR integration ratios) .

Q. What experimental design strategies optimize reaction yields while minimizing byproducts?

- Methodology :

- Design of Experiments (DoE) : Use fractional factorial designs (e.g., Taguchi methods) to screen variables (temperature, solvent polarity, catalyst loading). For example, a 3 factorial design can identify interactions between substituent electronics and reaction time .

- Response Surface Methodology (RSM) : Fit quadratic models to predict optimal conditions (e.g., 72-hour reflux in ethanol with 1.2 eq. NaOAc yields 76% product) .

Q. How can AI/ML enhance the development of derivatives with improved physicochemical properties?

- Methodology :

- Generative Models : Train graph neural networks (GNNs) on ChEMBL or PubChem data to propose derivatives with higher solubility or logP values. Validate predictions via COMSOL Multiphysics simulations of diffusion coefficients .

- Active Learning Pipelines : Integrate robotic synthesis platforms with real-time HPLC-MS feedback to iteratively refine reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.